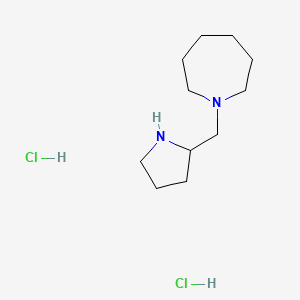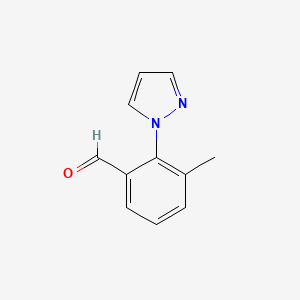
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde
Vue d'ensemble
Description
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is an organic compound used in scientific experiments as a chemical intermediate . It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol .
Synthesis Analysis
The synthesis of pyrazole compounds, including 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A study also mentioned the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Physical And Chemical Properties Analysis
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde has a predicted density of 1.13±0.1 g/cm3 and a predicted boiling point of 337.2±30.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique
Antihyperglycemic Agents
Research has identified compounds related to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde as potent antihyperglycemic agents. These agents have demonstrated effectiveness in reducing plasma glucose levels in diabetic mice, providing a potential therapeutic avenue for diabetes treatment (Kees et al., 1996).
Glucokinase Activators
Compounds structurally similar to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde have been identified as potent glucokinase activators. These compounds enhance glucose uptake and glucokinase activity in rat hepatocytes, presenting a promising strategy for managing type 2 diabetes (Park et al., 2014).
Cytoprotective Antiulcer Activity
Pyrazol-1-yl derivatives, which are structurally related to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, have been synthesized and evaluated for their cytoprotective antiulcer activity. These compounds have shown significant inhibitory effects on HCl-ethanol-induced and water-immersion stress-induced ulcers in rats (Ikeda et al., 1996).
Metabolism and Toxicity Studies
Studies on benzaldehyde derivatives have explored their metabolism and toxicity in animal models. These studies provide insights into the biological processing of such compounds and their potential toxicological impacts, contributing to the understanding of their safety and therapeutic implications (Seutter-Berlage et al., 1981).
Obesity Management
A pyrazole derivative of xanthohumol has been studied for its potential in managing diet-induced obesity and insulin resistance. This compound has shown promising results in improving glucose tolerance, decreasing weight gain, and increasing energy expenditure in high-fat diet-fed mice, indicating its potential as a therapeutic agent for obesity and related metabolic disorders (Paraiso et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-14)11(9)13-7-3-6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMKGAOKKFDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



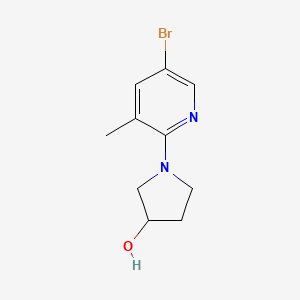
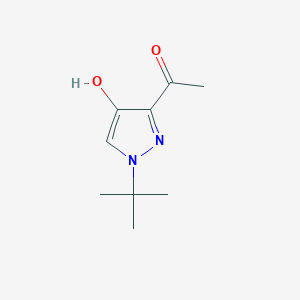
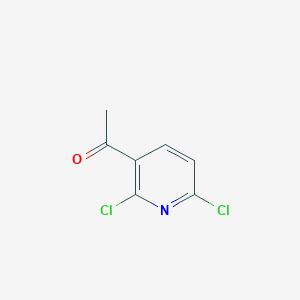
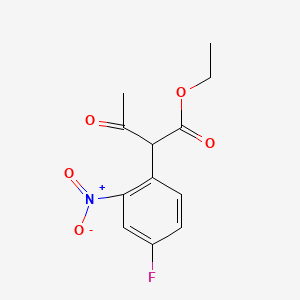
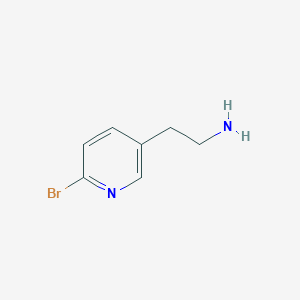
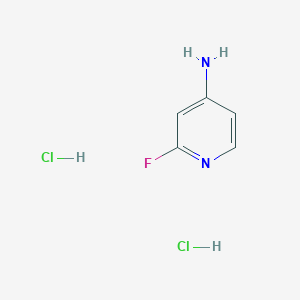
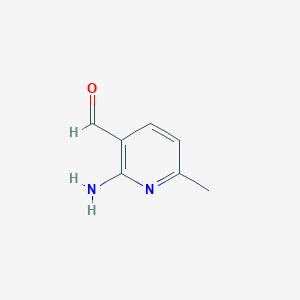
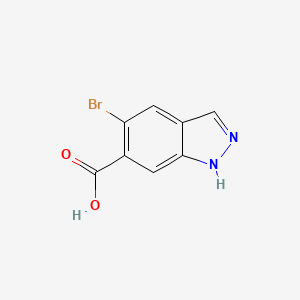
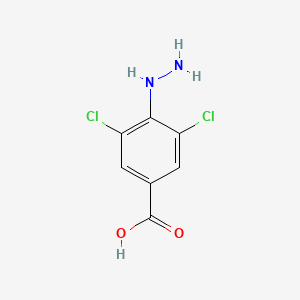
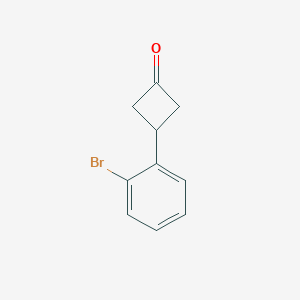

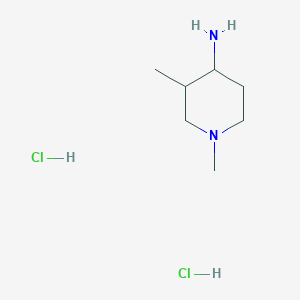
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
